molecular formula C20H15N3O2S B11247077 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B11247077
M. Wt: 361.4 g/mol
InChI Key: BDGVTIJPAOLSOO-UHFFFAOYSA-N
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Description

N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the reaction of anthranilic acid derivatives with isothiocyanates under specific conditions. The reaction proceeds through the formation of an intermediate quinazolinone, which is then further reacted with thiophene-2-carboxylic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-induced synthesis and green chemistry approaches to enhance yield and reduce environmental impact. For instance, the use of deep eutectic solvents (DES) and microwave irradiation has been reported to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, resulting in the compound’s therapeutic effects .

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H15N3O2S/c1-13-21-17-6-3-2-5-16(17)20(25)23(13)15-10-8-14(9-11-15)22-19(24)18-7-4-12-26-18/h2-12H,1H3,(H,22,24)

InChI Key

BDGVTIJPAOLSOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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